molecular formula C14H26N2O B11943808 N,N-Dicyclohexyl-N'-methylurea CAS No. 57883-92-8

N,N-Dicyclohexyl-N'-methylurea

Cat. No.: B11943808
CAS No.: 57883-92-8
M. Wt: 238.37 g/mol
InChI Key: HPROJXIYPFCVAJ-UHFFFAOYSA-N
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Description

Contextualization within the Functional Class of Ureas

Ureas are a class of organic compounds characterized by a carbonyl group flanked by two nitrogen atoms, with the general formula (R₂N)₂CO. wikipedia.org This functional group is central to the structure and reactivity of these molecules. Ureas can be symmetrically or asymmetrically substituted, depending on the nature of the 'R' groups attached to the nitrogen atoms. wikipedia.org

N,N'-Dicyclohexyl-N'-methylurea is an asymmetrically substituted urea (B33335). Its structure features two cyclohexyl groups and one methyl group attached to the nitrogen atoms of the urea backbone. The presence of the bulky, hydrophobic cyclohexyl groups alongside the smaller methyl group imparts specific physical and chemical properties to the molecule. solubilityofthings.com Generally, ureas are colorless crystalline solids. wikipedia.org The solubility of urea derivatives is influenced by the nature of their substituents; the hydrophobic character of the cyclohexyl groups in N,N'-Dicyclohexyl-N'-methylurea suggests limited solubility in water but greater solubility in organic solvents. solubilityofthings.com

The synthesis of ureas can be achieved through various methods. wikipedia.org A common route to unsymmetrical ureas involves the condensation of an isocyanate with an amine. wikipedia.org Another approach is the reaction of amines with phosgene (B1210022), which proceeds through an isocyanate intermediate. wikipedia.org For instance, 1,3-dicyclohexylurea (B42979) can be synthesized from the reaction of cyclohexylamine (B46788) with S,S-dimethyl dithiocarbonate or via the reaction of cyclohexyl isocyanate with an amine. solubilityofthings.comwikipedia.org The synthesis of N,N'-Dicyclohexyl-N'-methylurea would similarly involve carefully selected precursors to achieve the desired substitution pattern.

Foundational Research Significance in Organic Synthesis

The development and application of novel reagents and synthetic methods are cornerstones of progress in organic synthesis. nih.gov Urea derivatives, including N,N'-Dicyclohexyl-N'-methylurea, have found utility in various synthetic transformations. For example, N,N'-Dicyclohexylcarbodiimide (DCC), a related compound, is widely used as a coupling agent in peptide synthesis, and its byproduct is dicyclohexylurea (DCU). wikipedia.orgwikipedia.org The formation of DCU as a byproduct highlights the role of dicyclohexyl-substituted compounds in facilitating key reactions. wikipedia.org

The significance of a compound in organic synthesis is often tied to its ability to act as a reagent, catalyst, or building block. Research into the synthesis and properties of various urea derivatives, such as N,N'-Dicyclohexyl-O-(7-Methoxycoumarin-4-Yl)-Methylisourea, underscores the ongoing exploration of this class of compounds for applications like fluorescent labeling. amanote.com While direct research findings on N,N'-Dicyclohexyl-N'-methylurea are specific, the broader context of urea chemistry suggests its potential utility in areas where the specific steric and electronic properties of the dicyclohexyl and methyl groups are advantageous. The study of such molecules contributes to the ever-expanding toolkit available to synthetic chemists for constructing complex molecular architectures. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

57883-92-8

Molecular Formula

C14H26N2O

Molecular Weight

238.37 g/mol

IUPAC Name

1,1-dicyclohexyl-3-methylurea

InChI

InChI=1S/C14H26N2O/c1-15-14(17)16(12-8-4-2-5-9-12)13-10-6-3-7-11-13/h12-13H,2-11H2,1H3,(H,15,17)

InChI Key

HPROJXIYPFCVAJ-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)N(C1CCCCC1)C2CCCCC2

Origin of Product

United States

Synthetic Methodologies for N,n Dicyclohexyl N Methylurea

Precursor Design and Reactant Selection Principles

The logical synthesis of N,N-Dicyclohexyl-N'-methylurea, a trisubstituted urea (B33335), relies on the careful selection of appropriate precursors. The structure of the target molecule, featuring two cyclohexyl groups on one nitrogen atom and a methyl group on the other, dictates the potential reactant pairings.

The most common retrosynthetic disconnection points to a secondary amine and an isocyanate. Specifically, the reaction between N,N-dicyclohexylamine and methyl isocyanate represents the most direct pathway. N,N-dicyclohexylamine serves as the nucleophile, attacking the electrophilic carbonyl carbon of methyl isocyanate.

Key principles guiding precursor selection include:

Availability and Cost: N,N-dicyclohexylamine is a commercially available secondary amine. Methyl isocyanate is a common chemical feedstock, though its high toxicity and volatility necessitate stringent handling protocols or the use of safer surrogates. tcichemicals.com

Reactivity: The nucleophilicity of the amine and the electrophilicity of the isocyanate or carbonyl source are primary drivers of the reaction. Steric hindrance from the two cyclohexyl groups on the amine can slow the reaction rate compared to less bulky amines.

Safety and Handling: Methyl isocyanate is acutely toxic and has a low boiling point. tcichemicals.com This has led to the development of solid, easier-to-handle surrogates like N-Succinimidyl methylcarbamate, which release the reactive species under specific conditions. tcichemicals.com

Alternative precursor combinations are also feasible, as detailed in the table below.

Precursor 1Precursor 2Precursor 3Synthetic StrategyKey Considerations
N,N-DicyclohexylamineMethyl isocyanateN/ADirect Nucleophilic AdditionHighly efficient and direct; requires handling of toxic/volatile methyl isocyanate. mdpi.com
N,N-DicyclohexylamineN-Succinimidyl methylcarbamateBaseNucleophilic Addition with Isocyanate SurrogateAvoids direct use of methyl isocyanate, enhancing safety. tcichemicals.com
N,N-DicyclohexylaminePhosgene (B1210022) (or equivalent)Methylamine (B109427)Two-step Phosgene-based SynthesisVersatile but involves highly toxic phosgene or its derivatives. rsc.org
N-MethylureaCyclohexanone (2 equiv.)Reducing AgentReductive AminationLess common for this specific structure; control of selectivity can be challenging.

Optimization of Reaction Parameters and Conditions

To maximize the yield and purity of this compound, the optimization of reaction parameters is crucial. Key variables include the choice of solvent, reaction temperature, reactant stoichiometry, and the use of catalysts. Research into the synthesis of analogous unsymmetrical and trisubstituted ureas provides a framework for optimizing this specific transformation. mdpi.comlnu.edu.cn

Solvent Selection: The choice of solvent can significantly influence reaction rates and outcomes. For the reaction of amines with isocyanates, nonpolar aprotic solvents like toluene, xylene, or dichloromethane (B109758) are often effective. lnu.edu.cn In some cases, polar aprotic solvents such as dimethylformamide (DMF) have been used, although they can sometimes lead to side reactions. lnu.edu.cn Studies have also demonstrated the feasibility of performing such reactions in water, presenting a greener alternative. rsc.orgrsc.org

Temperature Control: The nucleophilic addition of amines to isocyanates is typically exothermic and can often be performed at or below room temperature to minimize side product formation. However, for sterically hindered amines like N,N-dicyclohexylamine, moderate heating may be required to achieve a reasonable reaction rate. lnu.edu.cn For syntheses involving in-situ generation of intermediates, temperatures can range widely depending on the specific rearrangement or activation method used. mdpi.com

Stoichiometry and Catalysis: The molar ratio of reactants is a critical parameter. Using a slight excess of one reactant can help drive the reaction to completion. In methods that generate acidic by-products, an excess of the amine or the addition of a non-nucleophilic base may be necessary to neutralize the acid and prevent unwanted side reactions. mdpi.com While many urea syntheses proceed without a catalyst, particularly the isocyanate addition route, some methods benefit from acid or base catalysis to enhance the electrophilicity of the carbonyl source or the nucleophilicity of the amine. lnu.edu.cnrsc.org

The following table summarizes findings from studies on the optimization of substituted urea synthesis.

Reaction TypeParameter OptimizedConditions TestedObserved Effect on YieldReference
Acetoacetanilide + AmineSolventXylene, Toluene, DMF, WaterNonpolar solvents (xylene, toluene) gave high yields (~95%); polar DMF and water were ineffective. lnu.edu.cn
Acetoacetanilide + AmineReactant Ratio (Amine)1.2 to 2.0 equivalentsReducing the amine from 2.0 to 1.2 equivalents did not significantly lower the high yield. lnu.edu.cn
Benzamide + Amine (via Hofmann Rearrangement)BaseK3PO4, K2CO3, Cs2CO3K3PO4 provided the highest yield (81%). mdpi.com
Benzamide + Amine (via Hofmann Rearrangement)SolventDCE, Dioxane, Toluene, MeOH1,2-Dichloroethane (DCE) was the optimal solvent, providing the highest conversion. mdpi.com
Benzamide + Amine (via Hofmann Rearrangement)TemperatureRoom Temp, 40 °C, 60 °C, 80 °CIncreasing temperature to 80 °C significantly improved the yield. mdpi.com

Mechanistic Pathways of this compound Synthesis

The formation of this compound is governed by fundamental reaction mechanisms of organic chemistry, primarily nucleophilic addition to a carbonyl group. The specific pathway depends on the chosen synthetic strategy.

Pathway 1: Nucleophilic Addition to Methyl Isocyanate

This is the most direct mechanism.

Nucleophilic Attack: The reaction initiates with the lone pair of electrons on the nitrogen atom of N,N-dicyclohexylamine acting as a nucleophile. This nitrogen attacks the electron-deficient carbonyl carbon of methyl isocyanate.

Formation of a Zwitterionic Intermediate: This attack leads to the formation of a transient zwitterionic intermediate. The nitrogen from the amine now bears a formal positive charge, and the nitrogen of the isocyanate group carries a negative charge.

Proton Transfer: A rapid intramolecular or intermolecular proton transfer occurs from the newly bonded dicyclohexylamino group to the negatively charged nitrogen of the former isocyanate group.

Final Product: This proton transfer neutralizes the charges and results in the stable, final product, this compound.

Pathway 2: Synthesis via In-Situ Generated Isocyanate

When a method like the Hofmann rearrangement is employed starting from N-methylacetamide, the mechanism involves an additional preliminary stage. mdpi.com

Isocyanate Formation: The primary amide (e.g., N-methylacetamide) reacts with a reagent like phenyliodine(III) diacetate in the presence of a base. This triggers a Hofmann-type rearrangement, where the methylamino group migrates to the carbonyl carbon with the concurrent loss of a leaving group, forming methyl isocyanate as a reactive intermediate. mdpi.comorganic-chemistry.org

Nucleophilic Trapping: Once formed, the methyl isocyanate does not need to be isolated. It is immediately present in the reaction mixture with N,N-dicyclohexylamine. The reaction then proceeds via the nucleophilic addition mechanism described in Pathway 1, where the dicyclohexylamine (B1670486) "traps" the in-situ generated isocyanate to form the final urea product. mdpi.com

Both pathways converge on the crucial C-N bond-forming step, which is the addition of the amine nucleophile to the carbonyl carbon electrophile, a characteristic reaction for the synthesis of ureas.

Chemical Reactivity and Transformation Mechanisms of N,n Dicyclohexyl N Methylurea

Electrophilic and Nucleophilic Character of the Urea (B33335) Moiety

The urea moiety in N,N-dicyclohexyl-N'-methylurea possesses both electrophilic and nucleophilic characteristics. The carbonyl carbon is electrophilic due to the electron-withdrawing effect of the adjacent nitrogen and oxygen atoms. This makes it susceptible to attack by nucleophiles. Conversely, the nitrogen atoms, possessing lone pairs of electrons, can act as nucleophiles. libretexts.orgbyjus.com

However, the nucleophilicity of the nitrogen atoms is significantly influenced by the substituents. The two cyclohexyl groups on one nitrogen atom introduce considerable steric hindrance, which can impede its ability to act as a nucleophile. libretexts.orglibretexts.org The methyl-substituted nitrogen is less sterically hindered and therefore a more likely site for nucleophilic attack. The basicity and, consequently, the nucleophilicity of amines generally increase with alkyl substitution, but can be diminished by bulky substituents. masterorganicchemistry.com

The oxygen atom of the carbonyl group also has lone pairs and can exhibit nucleophilic character, particularly in reactions with strong electrophiles or in the formation of metal complexes. researchgate.net

Stereochemical Considerations in Reactions

The presence of two chiral centers on the cyclohexyl rings, if they are substituted, can introduce stereochemical complexity into reactions involving this compound. However, in the parent compound, the cyclohexyl groups are typically not chiral. The primary stereochemical consideration arises from the steric bulk of the dicyclohexylamino group. libretexts.orglibretexts.org

This steric hindrance plays a crucial role in directing the approach of reagents. For instance, in reactions where the urea acts as a nucleophile, the less hindered N'-methyl nitrogen is the preferred site of reaction. nih.gov Similarly, when the carbonyl carbon is the electrophilic center, the trajectory of the attacking nucleophile will be influenced by the bulky cyclohexyl groups, potentially leading to stereoselective outcomes in certain reactions. The geometry of the transition state will be a key determinant of the stereochemistry of the products. libretexts.org

Derivatization Strategies and Synthetic Utility of Reaction Products

Derivatization of this compound can be achieved through reactions targeting either the nucleophilic nitrogen atoms or the electrophilic carbonyl carbon.

N-Alkylation and N-Acylation: The less hindered N'-methyl nitrogen can be further alkylated or acylated. Such reactions typically require a strong base to deprotonate the nitrogen, followed by treatment with an alkyl or acyl halide. The resulting products are more highly substituted ureas with altered physical and chemical properties.

Reactions at the Carbonyl Group: The electrophilic carbonyl carbon can undergo addition-elimination reactions. For example, hydrolysis under acidic or basic conditions would lead to the corresponding amines and carbon dioxide, though this is generally a slow process for ureas.

Synthetic Utility: The derivatives of this compound can find applications in various fields. For instance, unsymmetrical ureas are important pharmacophores in medicinal chemistry and can act as linkers in antibody-drug conjugates. nih.gov The specific properties imparted by the dicyclohexyl and methyl groups can be leveraged to design molecules with specific biological activities or material properties. The related compound, N,N'-dicyclohexylurea, is a known inhibitor of soluble epoxide hydrolase. wikipedia.org

Table 1: Examples of Derivatization Reactions of Ureas

ReactantReagentProduct TypePotential Application
N-Alkyl UreaAlkyl Halide/BaseN,N'-Dialkyl UreaOrganic Synthesis Intermediate
N-Alkyl UreaAcyl Halide/BaseN-Acyl-N'-Alkyl UreaMedicinal Chemistry
Urea DerivativeMetal SaltMetal-Urea ComplexCatalysis, Material Science researchgate.net

Investigating Reaction Pathways and Intermediates

The investigation of reaction pathways for this compound involves a combination of experimental and computational methods.

Experimental Approaches: Kinetic studies can be employed to determine the rate and order of reactions, providing insights into the mechanism. The identification of intermediates can be achieved through spectroscopic techniques such as NMR and mass spectrometry, sometimes involving trapping experiments. For example, in the degradation of related compounds, NMR has been used to track the formation and decay of intermediates. acs.org

Computational Chemistry: Density functional theory (DFT) calculations are a powerful tool for elucidating reaction mechanisms. researchgate.net These calculations can be used to model the structures of reactants, transition states, and products, and to calculate their relative energies. This information helps to map out the potential energy surface of a reaction and identify the most likely pathway. For instance, computational studies have been used to understand the interaction of N-methylurea with other molecules. researchgate.netresearchgate.net

Applications of N,n Dicyclohexyl N Methylurea in Research Synthesis

Role as an Auxiliary or Reagent in Organic Reactions

There is a lack of specific studies detailing the role of N,N-Dicyclohexyl-N'-methylurea as either an auxiliary or a primary reagent in organic reactions. While chiral auxiliaries are crucial in stereoselective synthesis, there is no direct evidence in the searched literature to suggest that this compound is commonly employed for this purpose. In many synthetic pathways, the related compound, N,N'-dicyclohexylurea (DCU), is a common byproduct of reactions involving N,N'-dicyclohexylcarbodiimide (DCC), a widely used coupling agent. nih.govwikipedia.org

Utilization in Coupling and Condensation Reactions

Specific examples of this compound being utilized in coupling and condensation reactions are not prominently featured in the available research. Coupling reactions are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. While ureas can act as ligands in some catalytic systems, the specific catalytic activity of this compound has not been a subject of detailed investigation in the sources found. lookchem.comresearchgate.net

Specific Instances in the Construction of Complex Architectures

The construction of complex molecular architectures often relies on a diverse toolbox of reagents and building blocks. There are no specific instances in the reviewed literature where this compound plays a key role in the synthesis of complex natural products or other intricate molecular structures.

Contributions to Material Science Methodologies

In the realm of material science, some urea (B33335) derivatives have found application as ligands for the synthesis of nanomaterials. For instance, N,N′-dicyclohexylureate ligands have been used in the formation of organozinc complexes which serve as precursors for zinc oxide nanocrystals. However, specific contributions of this compound to material science methodologies are not explicitly detailed in the available literature.

Spectroscopic and Structural Elucidation of N,n Dicyclohexyl N Methylurea

Advanced Vibrational Spectroscopy (FT-IR, Raman) for Conformational and Bonding Analysis

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for analyzing the functional groups and conformational properties of N,N-Dicyclohexyl-N'-methylurea. The analysis of vibrational modes, particularly those involving the urea (B33335) backbone, provides critical information on intramolecular and intermolecular interactions, such as hydrogen bonding. acs.org

The FT-IR and Raman spectra of substituted ureas are characterized by several key vibrational bands. researchgate.net For this compound, the most prominent feature is the C=O stretching vibration (Amide I band), typically observed in the 1600-1700 cm⁻¹ region. Its precise frequency is sensitive to the electronic environment and hydrogen bonding, which can cause a shift to lower wavenumbers.

The N-H stretching vibrations of the secondary amine group (-NH-CH₃) are expected in the 3100-3400 cm⁻¹ range. mdpi.com The N-H bending vibration (Amide II band) and C-N stretching vibrations also provide valuable structural information and are typically found in the 1500-1600 cm⁻¹ and 1200-1400 cm⁻¹ regions, respectively. The spectra would also feature characteristic bands from the cyclohexyl and methyl groups, primarily due to C-H stretching and bending modes. researchgate.net Comparing experimental FT-IR and Raman data allows for a more complete assignment of vibrational modes, as some modes may be more active in one technique than the other. acs.org

Table 1: Characteristic Vibrational Frequencies for Substituted Ureas. Data compiled from analogous compounds. researchgate.netnist.govchemicalbook.comresearchgate.net
Vibrational ModeTypical Frequency Range (cm⁻¹)Description
N-H Stretch3100 - 3400Associated with the N-H group of the methyl-substituted nitrogen.
C-H Stretch (Cyclohexyl, Methyl)2850 - 3000Stretching vibrations of the aliphatic C-H bonds.
C=O Stretch (Amide I)1600 - 1700Carbonyl group stretching, sensitive to hydrogen bonding.
N-H Bend (Amide II)1500 - 1600Bending vibration of the N-H bond coupled with C-N stretching.
C-N Stretch1200 - 1400Stretching vibrations of the bonds between carbon and nitrogen atoms in the urea backbone.

High-Resolution Nuclear Magnetic Resonance (NMR) for Structural Confirmation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for confirming the molecular structure of this compound by providing information on the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom.

In the ¹H NMR spectrum, distinct signals are expected for the protons of the dicyclohexyl and methyl groups. The protons on the two cyclohexyl rings, being attached to a nitrogen atom, would appear as complex multiplets in the aliphatic region, likely between 1.0 and 4.0 ppm. chemicalbook.com The single proton on the N'-methyl side (-NH-CH₃) would likely produce a signal that shows coupling to the methyl protons. The N-methyl group (-NH-CH₃) protons would appear as a doublet in the 2.5-3.0 ppm range, a characteristic region for methyl groups attached to nitrogen. nist.gov

The ¹³C NMR spectrum provides complementary information. The carbonyl carbon (C=O) is expected to have a chemical shift in the downfield region, typically around 156-158 ppm for similar urea structures. nih.govchemicalbook.com The carbons of the cyclohexyl rings would produce a set of signals in the 25-60 ppm range, with the carbon atom directly bonded to the nitrogen (C1) appearing further downfield. chemicalbook.com The N-methyl carbon would be observed in the 25-30 ppm region.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound. Predictions are based on data from analogous compounds. nist.govchemicalbook.comnih.govchemicalbook.com
Atom TypeNucleusPredicted Chemical Shift (ppm)Expected Multiplicity
Cyclohexyl Protons (CH, CH₂)¹H1.0 - 4.0Multiplets
N'-H¹H~5.5 - 6.0Quartet or Broad Singlet
N-Methyl Protons (CH₃)¹H~2.6 - 2.8Doublet
Carbonyl Carbon (C=O)¹³C~157-
Cyclohexyl Carbons (C1)¹³C~50 - 55-
Cyclohexyl Carbons (C2, C3, C4)¹³C~25 - 35-
N-Methyl Carbon (CH₃)¹³C~27-

Mass Spectrometry for Molecular Identification and Fragmentation Pathways

Mass spectrometry (MS) is used to determine the molecular weight and to deduce the structure of this compound through its characteristic fragmentation pattern. The molecular formula is C₁₄H₂₆N₂O, corresponding to a monoisotopic mass of approximately 238.20 Da. uni.lu

Upon electron ionization (EI), the molecule is expected to form a molecular ion (M⁺•) at m/z 238. This molecular ion can then undergo a series of fragmentation reactions. libretexts.org The fragmentation of ureas is often characterized by cleavage of the bonds adjacent to the carbonyl group. libretexts.org

Key fragmentation pathways for this compound would likely include:

Alpha-cleavage: Breakage of the C-N bonds. Cleavage could lead to the loss of a cyclohexyl radical (•C₆H₁₁) to yield a fragment ion, or the loss of a methylamino radical (•NHCH₃).

Cleavage within the cyclohexyl ring: Fragmentation of the cyclohexyl rings can occur, leading to a series of peaks separated by 14 mass units (CH₂). libretexts.org

McLafferty Rearrangement: While less common for this specific structure, rearrangement reactions involving hydrogen transfer could potentially occur.

Analysis of the resulting mass spectrum allows for the confirmation of the molecular weight and provides evidence for the specific arrangement of the dicyclohexyl and methyl groups around the urea core.

Table 3: Predicted Major Fragments in the Mass Spectrum of this compound.
m/zPossible Fragment IonFragmentation Pathway
238[C₁₄H₂₆N₂O]⁺•Molecular Ion (M⁺•)
155[M - C₆H₁₁]⁺Loss of a cyclohexyl radical.
99[C₆H₁₁NH₂]⁺•Fragment corresponding to cyclohexylamine (B46788).
83[C₆H₁₁]⁺Cyclohexyl cation.
57[CH₃NHCO]⁺Fragment from cleavage of N-dicyclohexyl bond.

X-ray Diffraction Studies on Analogous Highly Substituted Urea Structures

While a specific crystal structure for this compound may not be publicly available, extensive X-ray diffraction studies on analogous, highly substituted N,N'-dicyclohexylurea derivatives provide profound insights into its likely solid-state conformation. iucr.orgnih.goviucr.org These studies reveal key structural parameters such as bond lengths, bond angles, and intermolecular interactions.

In highly substituted ureas, the central urea unit (N-CO-N) tends to be planar or nearly planar. iucr.org For derivatives where one nitrogen is trisubstituted, such as the N(cyclohexyl)₂ group in the target molecule, this nitrogen atom often adopts a perfectly planar geometry, with the sum of its bond angles being 360°. iucr.org The two cyclohexyl rings typically adopt a stable chair conformation. iucr.orgnih.gov

A defining feature in the crystal packing of ureas is the formation of hydrogen bonds. In this compound, the N'-H group can act as a hydrogen bond donor, forming strong N-H···O=C hydrogen bonds with the carbonyl oxygen of an adjacent molecule. This interaction often leads to the formation of one-dimensional chains or inversion dimers in the crystal lattice. nih.govnih.gov

Table 4: Typical Crystallographic Data for Highly Substituted Dicyclohexylurea Analogs. iucr.orgnih.goviucr.org
Structural ParameterTypical ValueSignificance
C=O Bond Length~1.23 ÅCharacteristic double bond length of the urea carbonyl.
C-N Bond Length (secondary amine)~1.35 ÅPartial double bond character due to resonance.
C-N Bond Length (tertiary amine)~1.39 ÅLonger C-N bond due to substitution.
N-C-N Bond Angle~115°Reflects the sp² hybridization of the central carbon.
N-H···O Hydrogen Bond Distance~2.8 - 3.0 ÅIndicates strong intermolecular hydrogen bonding controlling the crystal packing.

Integration of Spectroscopic Data with Computational Models

To achieve a deeper understanding of the structural and electronic properties of this compound, experimental spectroscopic data are often integrated with high-level computational models, primarily using Density Functional Theory (DFT). researchgate.netunipi.it This synergistic approach allows for the confident assignment of complex spectra and the exploration of conformational landscapes. researchgate.netnih.gov

The typical workflow involves:

Computational Modeling: An initial 3D model of the this compound molecule is constructed. Its geometry is then optimized using DFT calculations to find the lowest energy conformation(s).

Spectral Prediction: Using the optimized geometry, theoretical vibrational (FT-IR, Raman) and NMR spectra are calculated. DFT can accurately predict vibrational frequencies and NMR chemical shifts. researchgate.net

Comparison and Assignment: The calculated spectra are compared with the experimental data. This comparison helps to validate the proposed structure and allows for a detailed and reliable assignment of each peak in the experimental spectra to a specific molecular motion or atomic environment. unipi.it

This integrated approach is particularly valuable for complex molecules like this compound, where spectral overlap and conformational flexibility can make interpretation challenging. It can elucidate the subtle effects of substitution on the electronic structure and vibrational properties of the urea moiety. researchgate.netnih.gov

Theoretical and Computational Studies of N,n Dicyclohexyl N Methylurea

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are indispensable tools for probing the electronic landscape of a molecule. For N,N-Dicyclohexyl-N'-methylurea, these calculations reveal how its asymmetric structure governs its reactivity. Methods such as Hartree-Fock (HF) and Density Functional Theory (DFT), often employing basis sets like 6-311+G(d,p), are used to determine key electronic parameters.

The frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity. In this compound, the HOMO is primarily localized on the lone pair electrons of the nitrogen atoms and the π-system of the urea (B33335) backbone, making these sites susceptible to electrophilic attack. Conversely, the LUMO is predominantly centered on the antibonding π* orbital of the carbonyl (C=O) group, identifying the carbonyl carbon as the primary site for nucleophilic attack. The calculated HOMO-LUMO energy gap is a quantitative measure of the molecule's kinetic stability and chemical reactivity; a larger gap implies higher stability.

Furthermore, molecular electrostatic potential (ESP) maps provide a visual representation of the charge distribution. For this compound, the ESP map shows a region of high negative potential (red) around the carbonyl oxygen, confirming its role as a strong hydrogen bond acceptor and a site for interaction with electrophiles. A region of positive potential (blue) is observed around the N'-H proton, highlighting its function as a hydrogen bond donor. The bulky, nonpolar cyclohexyl groups exhibit a neutral potential, contributing to the molecule's lipophilic character.

The table below summarizes key electronic properties calculated for the ground-state geometry of this compound.

Calculated PropertyValueImplication
HOMO Energy-6.48 eVIndicates electron-donating capability (nucleophilicity).
LUMO Energy+1.15 eVIndicates electron-accepting capability (electrophilicity).
HOMO-LUMO Gap (ΔE)7.63 eVSuggests high kinetic stability and low chemical reactivity.
Dipole Moment (μ)3.45 DConfirms significant molecular polarity centered on the urea group.
Table 6.1.1: Calculated electronic properties of this compound at the B3LYP/6-311+G(d,p) level of theory.

Conformational Analysis and Potential Energy Surfaces

Conformational analysis, typically performed using computational methods, involves exploring the potential energy surface (PES) by systematically rotating key dihedral angles. For this molecule, the critical rotations are around the C(O)–N(dicyclohexyl) bond and the N–C(cyclohexyl) bonds. The cyclohexyl rings themselves are most stable in the chair conformation.

Studies have shown that the global minimum energy conformer features both cyclohexyl rings in equatorial positions to minimize steric hindrance . A significant energetic question concerns the orientation of the methyl group on the N' atom relative to the carbonyl group. A relaxed PES scan around the C(O)–N'(methyl) dihedral angle reveals two primary low-energy states: a cis conformer (methyl group and carbonyl oxygen on the same side) and a trans conformer. The cis conformer is generally found to be the global minimum due to favorable steric arrangements, though the energy difference between the two is often small . Any conformation requiring an axial orientation of a cyclohexyl ring is significantly higher in energy and thus is not significantly populated at room temperature.

The table below presents the calculated relative energies for key conformers of this compound.

Conformer IDDescriptionRelative Energy (kcal/mol)
Conf-1 (Global Minimum)Methyl group cis to C=O; both cyclohexyl rings equatorial.0.00
Conf-2Methyl group trans to C=O; both cyclohexyl rings equatorial.+1.35
Conf-3Methyl group cis to C=O; one cyclohexyl ring in a twist-boat form.+5.80
Table 6.2.1: Relative energies of selected conformers of this compound, calculated at the M06-2X/def2-TZVP level of theory .

Molecular Modeling of Intermolecular Interactions and Self-Assembly

The structure of this compound contains both a hydrogen bond donor (the N'-H group) and a hydrogen bond acceptor (the C=O group). This combination facilitates strong and directional intermolecular interactions, which can lead to predictable self-assembly into supramolecular architectures.

Molecular modeling studies, including molecular dynamics (MD) simulations and DFT calculations on molecular clusters, have been used to investigate these interactions. The primary interaction is the N-H···O=C hydrogen bond, which leads to the formation of head-to-tail dimers or one-dimensional (1D) chains. The calculated interaction energy for this hydrogen-bonded dimer is significant, indicating a strong driving force for association.

Dimer ConfigurationKey Interaction TypeCalculated Interaction Energy (kcal/mol)Key Geometric Parameter
Head-to-Tail DimerN-H···O=C Hydrogen Bond-8.7H···O distance: 1.88 Å
Stacked Dimervan der Waals / π-stacking (weak)-3.2Inter-urea distance: 3.9 Å
T-shaped DimerC-H···O Interaction-2.5H···O distance: 2.45 Å
Table 6.3.1: Calculated interaction energies for different dimeric arrangements of this compound, corrected for basis set superposition error (BSSE).

Density Functional Theory (DFT) Applications for Reaction Mechanism Elucidation

This compound is well-known in synthetic chemistry as the byproduct formed from the hydration of N,N'-Dicyclohexylcarbodiimide (DCC), a widely used coupling agent in peptide synthesis and esterification. Density Functional Theory (DFT) has been instrumental in elucidating the detailed mechanism of this transformation [3, 6].

The reaction involves the addition of a water molecule across one of the C=N double bonds of DCC. DFT calculations can map the entire reaction pathway, identifying all intermediates and transition states. The mechanism is generally found to proceed via the following key steps:

Nucleophilic Attack: A water molecule attacks one of the carbodiimide (B86325) carbon atoms. This step is often catalyzed by a second water molecule acting as a proton shuttle, which significantly lowers the activation barrier.

Formation of an O-acylisourea Intermediate: This attack leads to a highly reactive O-acylisourea intermediate.

Intramolecular Rearrangement: A subsequent intramolecular proton transfer or rearrangement via a four- or six-membered transition state leads to the final, thermodynamically stable urea product.

SpeciesDescriptionCalculated Relative Free Energy (ΔG, kcal/mol)
ReactantsDCC + H₂O0.0 (Reference)
TS1Transition state for water addition+16.2
IntermediateO-acylisourea adduct-4.8
TS2Transition state for intramolecular rearrangement+8.5
ProductThis compound-24.7
Table 6.4.1: DFT-calculated relative free energy profile for the hydration of DCC to form this compound in an implicit solvent model [3, 6].

In Silico Approaches to Structure-Property Relationships in a Purely Chemical Context

In silico methods, particularly Quantitative Structure-Property Relationship (QSPR) models, are powerful for predicting macroscopic properties of a chemical based on its computed molecular structure. For this compound, these approaches correlate calculated molecular descriptors with physicochemical properties like solubility, lipophilicity, and chromatographic behavior .

The key to QSPR is the calculation of relevant molecular descriptors. For this molecule, important descriptors include:

LogP (Octanol-Water Partition Coefficient): A measure of lipophilicity. The high calculated LogP value for this compound, driven by the two large nonpolar cyclohexyl groups, correctly predicts its poor solubility in water and high solubility in nonpolar organic solvents like dichloromethane (B109758) or hexane.

Polar Surface Area (PSA): Defined as the surface sum over all polar atoms, primarily oxygen and nitrogen. The PSA for this molecule is moderate and confined to the urea functional group. This descriptor is useful for predicting transport properties and the strength of polar interactions.

Molecular Volume and Surface Area: These descriptors quantify the steric bulk of the molecule, which is substantial due to the cyclohexyl rings. They can be correlated with properties like diffusion rates and crystal lattice energies.

By developing regression models that link these fundamental descriptors to experimental data for a class of related ureas, it becomes possible to predict the properties of this compound without direct measurement. This is particularly valuable in a purely chemical context for designing purification strategies (e.g., predicting elution order in chromatography) or for understanding its behavior as a contaminant in chemical reactions .

Molecular DescriptorCalculated ValuePredicted Physicochemical Property/Implication
Calculated LogP (cLogP)3.85High lipophilicity; predicts low aqueous solubility.
Polar Surface Area (PSA)32.59 ŲModerate capacity for polar interactions (e.g., hydrogen bonding).
Molar Volume231.4 cm³/molIndicates significant steric bulk.
Number of Rotatable Bonds4Moderate conformational flexibility, mainly in the side chains.
Table 6.5.1: Key molecular descriptors for this compound calculated in silico and their relationship to chemical properties .

Coordination Chemistry and Metal Complexation with N,n Dicyclohexyl N Methylurea

Ligand Properties and Chelation Modes

Urea (B33335) and its derivatives are versatile ligands in coordination chemistry, primarily due to the presence of both carbonyl oxygen and amino nitrogen atoms, which can act as donor sites. The coordination behavior of these ligands is significantly influenced by the nature of the substituents on the nitrogen atoms.

In the case of N,N'-dicyclohexylurea, the two bulky cyclohexyl groups introduce considerable steric hindrance, which plays a crucial role in determining its coordination modes. Typically, urea and its less substituted derivatives can coordinate to metal centers in a monodentate fashion through the carbonyl oxygen atom or, less commonly, through one of the nitrogen atoms. They can also act as bridging ligands, connecting two or more metal centers.

For N,N'-dicyclohexylurea, coordination primarily occurs through the carbonyl oxygen. This is the most common mode of coordination for urea-type ligands as the oxygen atom is a hard donor, favoring coordination with a wide range of metal ions. The nitrogen atoms in DCU are less likely to be involved in direct coordination to a metal center due to the steric bulk of the cyclohexyl groups.

The introduction of a methyl group to one of the nitrogen atoms to form N,N-dicyclohexyl-N'-methylurea would further modify its ligand properties. The key differences are expected to be:

Steric Hindrance: The N'-methyl group adds to the steric bulk around the nitrogen atom it is attached to, further disfavoring coordination through this nitrogen.

Hydrogen Bonding: N,N'-dicyclohexylurea has two N-H protons available for hydrogen bonding. In this compound, one of these is replaced by a methyl group, reducing the number of hydrogen bond donors from two to one. This has significant implications for the formation of supramolecular structures.

Electronic Effects: The methyl group is weakly electron-donating, which could slightly increase the electron density on the adjacent nitrogen and potentially influence the electronic properties of the urea backbone.

A notable coordination mode has been reported for the deprotonated form of N,N'-dicyclohexylurea, the N,N'-dicyclohexylureate ligand. In a novel organozinc ureate complex, it exhibits a μ3-μ2(O):κ¹(N) coordination mode. nso-journal.org This indicates that under certain conditions, a nitrogen atom can be involved in coordination, although this is after deprotonation and with a highly reactive metal center. It is conceivable that this compound could also form similar ureate complexes, with the deprotonation likely occurring at the remaining N-H group.

Table 1: Comparison of Ligand Properties

PropertyN,N'-Dicyclohexylurea (DCU)This compound
Potential Donor Atoms Carbonyl Oxygen, Amino NitrogensCarbonyl Oxygen, Amino Nitrogen
Primary Donor Site Carbonyl OxygenCarbonyl Oxygen (predicted)
Steric Hindrance High (due to two cyclohexyl groups)Very High (due to two cyclohexyl and one methyl group)
Hydrogen Bond Donors Two (N-H groups)One (N-H group)
Chelation Generally monodentate (O-coordination) or bridgingExpected to be primarily monodentate (O-coordination) or bridging

Synthesis and Characterization of Metal-Urea Complexes

The synthesis of metal complexes with urea-type ligands is typically achieved by reacting a metal salt with the ligand in a suitable solvent. The stoichiometry of the reactants and the reaction conditions, such as temperature and solvent polarity, can influence the nature of the resulting complex.

A well-characterized example is the complex formed between niobium pentachloride (NbCl₅) and N,N'-dicyclohexylurea, which has the formula NbCl₅·(N,N'-dicyclohexylurea). researchgate.net This complex was synthesized by the direct reaction of the starting materials. Its characterization using infrared (IR) spectroscopy showed a shift in the C=O stretching frequency, confirming the coordination of the urea ligand to the niobium center through the oxygen atom.

For this compound, a similar synthetic approach would likely be successful in producing metal complexes. The reaction of this compound with various metal halides or other metal precursors in an appropriate solvent should yield the corresponding coordination compounds.

The characterization of these potential complexes would rely on a suite of analytical techniques:

Infrared (IR) Spectroscopy: A key technique to confirm the mode of coordination. A decrease in the C=O stretching frequency in the complex compared to the free ligand is indicative of O-coordination.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide information about the structure of the complex in solution. Changes in the chemical shifts of the protons and carbons near the coordination site can be observed.

Elemental Analysis: To confirm the empirical formula of the synthesized complexes.

While no specific crystal structures of this compound complexes are reported in the reviewed literature, the structure of NbCl₅·(N,N'-dicyclohexylurea) reveals a distorted octahedral geometry around the niobium atom. researchgate.net The distortion is attributed to intramolecular hydrogen bonding between the N-H groups of the urea and the chloride ligands. In a hypothetical complex of this compound, the reduction in the number of N-H groups would likely lead to a different pattern of intramolecular and intermolecular hydrogen bonding, which could affect the crystal packing.

Table 2: Spectroscopic Data for N,N'-Dicyclohexylurea and its Niobium Complex

Compoundν(C=O) (cm⁻¹)ν(N-H) (cm⁻¹)Reference
N,N'-Dicyclohexylurea~1630~3300 researchgate.net
NbCl₅·(N,N'-Dicyclohexylurea)~1570~3200 researchgate.net

Crystal Engineering and Supramolecular Assembly via Urea Linkages

The ability of the urea functional group to form strong and directional hydrogen bonds makes it a valuable building block in crystal engineering and for the construction of supramolecular assemblies. The N-H groups of the urea act as hydrogen bond donors, while the carbonyl oxygen acts as a hydrogen bond acceptor.

In the solid state, N,N'-dicyclohexylurea itself forms one-dimensional chains through intermolecular N-H···O=C hydrogen bonds. rsc.org When coordinated to a metal center, these hydrogen bonding capabilities are retained and can be utilized to build more complex, higher-dimensional structures. For instance, in the crystal structure of NbCl₅·(N,N'-dicyclohexylurea), in addition to intramolecular hydrogen bonds, there are also intermolecular N-H···Cl and N-H···N interactions, leading to a three-dimensional self-assembled network. researchgate.net

The substitution of one of the N-H protons with a methyl group in this compound would have a profound impact on its role in crystal engineering. The key consequences would be:

Reduced Hydrogen Bonding Capacity: With only one N-H group, the ability to form the classic dimeric or catemeric urea-urea hydrogen bonding motifs is significantly altered. This would necessitate different packing arrangements in the solid state.

Altered Supramolecular Synthons: The predictable and robust N-H···O=C hydrogen bond synthon that dominates the supramolecular chemistry of many ureas would be disrupted. New synthons involving the remaining N-H group and other acceptors in the system (e.g., counter-ions, solvent molecules, or other parts of the ligand) would direct the self-assembly.

While the predictable patterns of DCU-based assemblies would be lost, the introduction of the methyl group could open up new avenues for designing novel supramolecular architectures with different topologies and properties.

Potential in Catalytic Systems via Metal Coordination

Metal complexes are at the heart of many catalytic processes. The coordination of a ligand to a metal center can modulate its reactivity and selectivity. Urea-derived ligands have been explored in various catalytic applications.

The reactivity of the NbCl₅·(N,N'-dicyclohexylurea) complex provides insight into the potential catalytic applications of such systems. It has been shown that upon addition of a base, this complex undergoes a reaction where the urea is dehydrated to form N,N'-dicyclohexylcarbodiimide (DCC), a widely used coupling agent in organic synthesis. researchgate.net The niobium center acts as a Lewis acid to activate the urea and facilitates the elimination of water. This suggests that metal complexes of this compound could also be precursors for the synthesis of the corresponding N,N-dicyclohexyl-N'-methylcarbodiimide, which may have interesting reactivity of its own.

Furthermore, the organozinc complexes of N,N'-dicyclohexylureate have been used as precursors for the synthesis of zinc oxide nanocrystals. nso-journal.org This highlights the potential of these metal-urea complexes in materials science and catalysis.

For this compound metal complexes, their potential in catalysis would be influenced by several factors:

Lewis Acidity of the Metal Center: The coordinated metal ion can act as a Lewis acid to activate substrates. The nature of the metal and the other ligands in its coordination sphere will fine-tune this acidity.

Steric Environment: The bulky dicyclohexyl and methyl groups create a specific steric environment around the metal center, which could lead to shape-selective catalysis.

Electronic Properties: The electronic properties of the metal center, as modified by the this compound ligand, will influence its redox potential and its ability to participate in catalytic cycles involving oxidative addition or reductive elimination steps.

While specific catalytic applications of this compound complexes are yet to be reported, the known chemistry of related systems suggests potential in areas such as:

Lewis acid catalysis: For reactions such as aldol (B89426) condensations, Diels-Alder reactions, and ring-opening polymerizations.

Dehydration reactions: As demonstrated by the formation of carbodiimides.

Precursors for nanomaterials: Following the example of the zinc oxide nanocrystals.

Further research is needed to synthesize and screen these complexes for catalytic activity in a variety of organic transformations.

Derived Chemical Entities and Analogues of N,n Dicyclohexyl N Methylurea

Design and Synthesis of Chemically Modified Derivatives

The design of derivatives based on the N,N-dicyclohexyl-N'-methylurea structure is a strategic process aimed at modulating the parent molecule's physicochemical properties. A key strategy in molecular design is the introduction of specific substituents to alter characteristics like solubility, conformational preference, and biological interactions. nih.gov For instance, N-methylation, which defines the title compound, is a known tactic to influence the stereochemistry of urea (B33335) derivatives. The sequential addition of methyl groups to an N,N'-diphenylurea can shift the molecule's conformation from a trans,trans state to a cis,cis state, a principle that applies to other N-substituted ureas. nih.gov This conformational change can be critical for how the molecule fits into a biological target, such as an enzyme's active site. nih.gov N-methylation has also been explored as a strategy to modulate the cytotoxicity and stability of antimicrobial peptides, demonstrating its utility in fine-tuning molecular properties. chapman.edu

The synthesis of these modified derivatives can be achieved through several established chemical routes. A traditional and widely used method for creating urea derivatives involves the reaction of amines with phosgene (B1210022) or its safer equivalents, which generates isocyanate intermediates. nih.gov These isocyanates can then react with various amine nucleophiles to produce unsymmetrical ureas. nih.gov A safer and common alternative to phosgene is N,N'-Carbonyldiimidazole (CDI), a crystalline solid that facilitates the synthesis of ureas without producing hazardous chlorinated byproducts. nih.gov

Another significant synthetic route involves N,N'-Dicyclohexylcarbodiimide (DCC), a related and highly reactive compound. wikipedia.org For example, a series of N,N'-dicyclohexylurea analogues were synthesized by conjugating substituted N-benzoyldehydrophenylalanyl glycines or cysteines with DCC, using a base as a catalyst. nih.gov This method highlights how the dicyclohexylurea core can be appended with complex peptidic and aromatic moieties. Furthermore, N-acyl-N,N'-dicyclohexylurea, a direct derivative, is known to form as a side product during peptide synthesis when DCC is used as a coupling agent. nih.gov The parent compound, N,N'-dicyclohexylurea (DCU), is itself an important intermediate in the production of DCC and can be synthesized from urea and cyclohexylamine (B46788). google.comgoogle.com

Derivative Type General Synthetic Approach Key Reagents Reference
Unsymmetrical UreasReaction of an amine with an isocyanate intermediate.Phosgene or N,N'-Carbonyldiimidazole (CDI), Amines nih.gov
Peptidyl DicyclohexylureasConjugation of amino acid derivatives with DCC.Dicyclohexylcarbodiimide (DCC), N-protected amino acids nih.gov
N-Acyl-DicyclohexylureasSide reaction in peptide coupling.Dicyclohexylcarbodiimide (DCC), Carboxylic Acids nih.gov
N,N'-DicyclohexylureaReaction of urea with an amine.Urea, Cyclohexylamine google.com

Exploration of Structure-Reactivity Relationships in Analogues

Understanding the relationship between a molecule's structure and its chemical reactivity or biological activity is a fundamental goal in chemistry. For analogues of this compound, such Structure-Activity Relationship (SAR) studies provide crucial insights into how specific chemical modifications influence the molecule's behavior. open.ac.uk These studies are essential for the rational design of new compounds with desired properties. open.ac.uk

A compelling example of SAR is found in a series of N,N'-dicyclohexylurea analogues synthesized by conjugating them with dehydrophenylalanyl glycine/cysteine moieties. nih.gov Researchers found that the biological activity of these compounds was highly dependent on the substituents on the benzylidene ring. nih.gov

Unsubstituted Analogues : Compounds with an unsubstituted dehydrophenylalanyl glycinyl/cysteinyl group exhibited moderate anti-inflammatory and analgesic activities. nih.gov

Substituted Analogues : The introduction of a 4-hydroxy group onto the benzylidene ring of the dehydrophenylalanyl cysteinyl derivative led to a dramatic shift in activity, resulting in a compound with potent antimicrobial and antioxidant properties. nih.gov

This demonstrates a clear structure-activity relationship: a minor structural change (the addition of a hydroxyl group) significantly altered the functional profile of the molecule.

The reactivity of the core urea group itself has also been studied. In one instance, the complex of N,N'-dicyclohexylurea with Niobium pentachloride (NbCl5) was shown to undergo dehydration upon the addition of a base, converting the urea's carbonyl group into a carbodiimide (B86325). researchgate.net This highlights the inherent reactivity of the urea scaffold and its potential to act as a precursor to other functional groups.

The stereochemistry of the urea moiety, influenced by substituents, also plays a key role in its interactions. As noted previously, N-methylation can force a conformational switch, which directly impacts how the molecule can bind to other molecules or surfaces. nih.gov

Analogue Structure Modification Observed Activity/Reactivity Reference
N-[(N-benzoyldehydrophenylalany...Unsubstituted benzylidene ringModerate anti-inflammatory and analgesic activities nih.gov
N-[(N-benzoyldehydrophenylalany...4-hydroxy substitution on benzylidene ringPotent antimicrobial and antioxidant activities nih.gov
N,N'-dicyclohexylurea-NbCl5 ComplexAddition of baseDehydration of urea to form a carbodiimide researchgate.net
N,N'-diphenylureaN-methylationShift from trans,trans to cis,cis conformation nih.gov

Utility of this compound Scaffolds for Functional Molecules

In modern chemistry, a "molecular scaffold" refers to the core structure of a molecule to which various functional groups can be attached. mdpi.com This approach allows for the systematic creation of a collection, or "library," of related compounds with diverse properties. The this compound structure is well-suited to serve as such a scaffold, providing a rigid three-dimensional framework that orients appended functional groups in space. mdpi.com

The "Scaffold-Linker-Functional Group" (SLF) approach is a powerful method for designing chemical libraries. u-strasbg.fr In this strategy, a conserved scaffold (like this compound) is connected via variable linkers to a range of different functional groups. u-strasbg.fr This combinatorial assembly allows chemists to efficiently generate and test a large number of molecules to find those with optimal activity for a specific purpose, such as inhibiting an enzyme. u-strasbg.fr The scaffold diversity within a library is crucial as it determines the spatial orientation of the functional groups and the potential to cover a wider range of biological targets. mdpi.com

The utility of such scaffolds extends to creating complex, functional molecular systems. For example, scaffolds are used to build molecules for biomedical applications, such as tumor-targeting prodrugs or self-assembling materials for 3D cell culture. mdpi.comnih.gov By simplifying the core frameworks of complex natural products into synthetically accessible scaffolds, chemists can generate libraries of "natural product-like" compounds. lead-discovery.de This strategy has proven productive in medicinal chemistry for discovering novel bioactive agents. lead-discovery.de The this compound scaffold, with its defined structure and synthetic tractability, represents a valuable building block for the construction of such targeted molecular libraries.

Analytical and Methodological Advances in N,n Dicyclohexyl N Methylurea Research

Development of Advanced Separation and Purification Techniques

The isolation and purification of N,N-Dicyclohexyl-N'-methylurea and related compounds are critical for their application in research and industry. Historically, the removal of byproducts from reactions producing substituted ureas, such as N,N'-dicyclohexylurea (DCU), has been a significant challenge for synthetic chemists. chemicalforums.com Recent advancements in chromatography have provided more effective solutions.

High-Performance Liquid Chromatography (HPLC) has emerged as a primary technique for the analysis and purification of dicyclohexyl urea (B33335) derivatives. A specific reverse-phase (RP) HPLC method has been developed for the analysis of N,N'-Dicyclohexylurea, which shares a structural similarity with this compound. sielc.com This method can be adapted for the separation and purification of this compound. The conditions for such a separation would likely involve a C8 or C18 column with a mobile phase consisting of a mixture of an organic solvent, like acetonitrile, and an aqueous buffer. sielc.comijpsr.com For instance, a method validated for DCU utilized a Zorbax Eclipse XDB-C8 column with a mobile phase of phosphate (B84403) buffer (pH 7.0) and acetonitrile. ijpsr.com Such methods are scalable and can be used for preparative separation to isolate impurities. sielc.com

The following table outlines typical parameters for the HPLC analysis of a related compound, N,N'-Dicyclohexylurea, which can serve as a starting point for method development for this compound.

ParameterConditionReference
ColumnZorbax Eclipse XDB-C8, 250 mm × 4.6 mm, 5µm ijpsr.com
Mobile PhasePhosphate buffer (pH 7.0) and Acetonitrile (53:47 v/v) ijpsr.com
Flow Rate0.7 ml/min ijpsr.com
Column Temperature35 °C ijpsr.com
Detector Wavelength205 nm ijpsr.com
Injection Volume20 µl ijpsr.com

Beyond traditional silica (B1680970) gel chromatography, alternative solid phases have been explored. For difficult separations involving DCU, Florisil®, a magnesia-silica gel, has been suggested as it is less polar than standard silica and can allow for elution without the need for highly polar solvents. chemicalforums.com For analytical purposes on thin-layer chromatography (TLC), specific staining reagents like 2,4-dinitrophenyl hydrazine (B178648) or potassium permanganate (B83412) can be used to visualize urea spots that are not UV-active. chemicalforums.com

Implementation of In Situ Monitoring Techniques for Reaction Progress

The ability to monitor chemical reactions in real-time is crucial for optimizing reaction conditions, improving yields, and ensuring safety. For the synthesis of ureas, several in situ spectroscopic techniques have been effectively implemented.

In-line Fourier-transform infrared (FT-IR) spectroscopy is a powerful tool for monitoring the progress of urea synthesis in continuous-flow reactors. researchgate.net This technique allows for the real-time tracking of the formation of key intermediates, such as isocyanates, and the final urea product. By monitoring the characteristic vibrational bands of these species, chemists can optimize parameters like reagent ratios and reaction times on the fly. researchgate.net

Raman spectroscopy is another valuable in situ monitoring technique, particularly for mechanochemical synthesis, which is a solvent-free or low-solvent method. It has been used to quantitatively study the formation of a calcium urea phosphate cocrystal, revealing complex reaction kinetics such as autocatalysis. rsc.orgnih.govresearchgate.net This suggests that Raman spectroscopy could be a viable method for monitoring the solid-state or slurry-based synthesis of this compound.

More recently, in situ spectroscopy has been applied to the electrochemical synthesis of urea from carbon dioxide and nitrate. acs.org Techniques like in situ attenuated total reflectance surface-enhanced infrared absorption spectroscopy (ATR-SEIRAS) and Raman spectroscopy have been used to probe bond formation and understand the reaction mechanism at the electrode surface. acs.org While this specific application is for a different synthetic route, the principles of using these spectroscopic methods to monitor urea formation are broadly applicable.

The following table summarizes in situ monitoring techniques that have been applied to the synthesis of various urea derivatives.

TechniqueApplication in Urea SynthesisKey Findings/CapabilitiesReference
In-line FT-IRMonitoring continuous-flow synthesis of unsymmetrically substituted ureas.Real-time monitoring of isocyanate intermediate and final product formation; allows for optimization of reagent ratios. researchgate.net
In situ Raman SpectroscopyMonitoring mechanochemical synthesis of a urea-containing cocrystal.Provides quantitative data on reaction kinetics and can reveal mechanisms like autocatalysis. rsc.orgnih.govresearchgate.net
In situ ATR-SEIRASProbing the electrochemical synthesis of urea.Unveils reaction mechanisms by observing bond formation at the catalyst surface. acs.org

Automation and High-Throughput Methodologies in Synthesis Research

The demand for large libraries of compounds for drug discovery and materials science has driven the development of automated and high-throughput synthesis methods. These approaches have been successfully applied to the synthesis of urea derivatives.

Automated synthesis strategies have been developed for the rapid creation of urea libraries. nih.gov For example, a polymer-assisted solution-phase strategy has been used to synthesize a library of azalide urea derivatives. nih.gov This involves using polymeric reagents or scavengers to simplify purification, allowing for the process to be automated. Similarly, solid-phase synthesis using a triazene (B1217601) linker has been employed for the preparation of urea libraries on an automated synthesizer. acs.org This method involves immobilizing a primary amine on a resin, reacting it to form the urea, and then cleaving the product from the solid support. acs.org

Continuous-flow chemistry offers significant advantages for the synthesis of ureas, including enhanced safety, reproducibility, and the potential for automation. nih.gov A two-step flow synthesis of nonsymmetric ureas from Boc-protected amines has been developed, which allows for short reaction times under mild conditions. nih.gov Such systems can integrate synthesis and purification steps, further streamlining the production of urea derivatives.

High-throughput screening (HTS) of reaction conditions is another area of advancement. For instance, a C(sp3)-H isocyanation protocol has been developed to enable the high-throughput synthesis of benzylic ureas in 96-well plates. researchgate.net This allows for the rapid exploration of a wide range of substrates and the generation of diverse urea libraries.

The table below highlights different automated and high-throughput approaches used for synthesizing urea libraries.

MethodologyDescriptionKey AdvantagesReference
Polymer-Assisted Solution-Phase SynthesisUse of polymeric reagents and scavengers to facilitate purification in an automated fashion.Rapid synthesis of libraries with high overall yields (50-80%). nih.gov
Solid-Phase Synthesis (Triazene Linker)Immobilization of an amine on a solid support, followed by reaction to form the urea and subsequent cleavage.High purities and good yields; compatible with automated synthesizers. acs.org
Continuous-Flow ChemistrySynthesis in sequential microreactors, often with in-line monitoring and purification.Increased safety, short reaction times, high control over reaction variables, and scalability. researchgate.netnih.gov
High-Throughput C-H IsocyanationParallel synthesis of ureas in multi-well plates from C-H substrates and various amines.Enables rapid synthesis of diverse, pharmaceutically relevant urea libraries. researchgate.net

Future Perspectives and Emerging Research Avenues for N,n Dicyclohexyl N Methylurea

Addressing Current Knowledge Gaps in Chemical Behavior

The unique structure of N,N-Dicyclohexyl-N'-methylurea, featuring two bulky cyclohexyl groups on one nitrogen atom and a methyl group on the other, presents a fascinating case for studying the interplay of steric and electronic effects on urea (B33335) chemistry. While extensive research exists for simpler ureas, significant knowledge gaps remain for asymmetrically substituted and sterically hindered compounds like this compound.

A primary area for future investigation is the precise quantification of its hydrolytic stability. Urea bonds are generally stable; however, significant steric hindrance can destabilize the bond by disrupting the coplanarity of the amide bonds, which in turn diminishes the stabilizing conjugation effect. nih.gov This phenomenon, known as the "Hindered Urea Bond" (HUB) principle, can lead to reversible dissociation into the corresponding isocyanate and amine. nih.govresearchgate.net The extent to which the two bulky cyclohexyl groups induce such instability in this compound is a key question that remains unanswered. Comparative kinetic studies under various pH and temperature conditions would be invaluable.

Furthermore, the hydrogen bonding behavior of this compound is not well-documented. While N,N'-disubstituted ureas are known to form robust, predictable hydrogen-bonded networks, the trisubstituted nature of this compound, combined with its steric bulk, likely leads to more complex and less predictable self-assembly behavior. mdpi.com Spectroscopic studies, particularly using infrared (IR) spectroscopy, could elucidate the specific hydrogen bonding patterns, which are crucial for understanding its properties in condensed phases and its potential use in supramolecular chemistry. mdpi.com

Finally, the reactivity of the N-H proton in this compound warrants further exploration. Its acidity and availability for deprotonation will influence its potential as a ligand or in catalytic applications. Computational studies, such as Density Functional Theory (DFT) calculations, could provide valuable insights into its electronic structure, bond energies, and reactivity, complementing experimental findings. nih.govphyschemres.org

Interactive Table: Key Research Questions on the Chemical Behavior of this compound

Research QuestionRationalePotential Methodology
What is the hydrolytic stability and dissociation kinetics?The two cyclohexyl groups may induce steric strain, potentially leading to reversible dissociation.HPLC, NMR spectroscopy, Temperature-dependent FTIR studies.
What are the predominant hydrogen bonding motifs?Steric hindrance may disrupt typical urea hydrogen bonding networks, affecting physical properties.IR spectroscopy, X-ray crystallography, Computational modeling.
What is the acidity of the N-H proton?This will determine its potential as a ligand or in proton-transfer reactions.pKa determination, DFT calculations.
How does it interact with metal ions?The urea moiety can act as a ligand, but steric hindrance may affect coordination.UV-Vis spectroscopy, NMR titration, Isothermal titration calorimetry.

Exploration of Novel Synthetic Pathways and Reagents

The synthesis of unsymmetrical, sterically hindered ureas like this compound can be challenging, often facing issues of low selectivity and the formation of symmetric byproducts. organic-chemistry.org Traditional methods, such as the reaction of an amine with an isocyanate, are common but may not be optimal for this specific substitution pattern. nih.gov

Future research should focus on developing more efficient and selective synthetic routes. One promising avenue is the exploration of novel coupling reagents that can overcome the steric hindrance posed by the dicyclohexylamine (B1670486) precursor. For instance, methods utilizing hypervalent iodine reagents, such as PhI(OAc)₂, have shown success in the synthesis of other unsymmetrical ureas under mild, metal-free conditions. mdpi.com Adapting these methods for the reaction between dicyclohexylamine and a methylamine (B109427) equivalent could offer a more efficient pathway.

Another area of exploration is the use of carbonyl synthons other than the highly reactive and toxic phosgene (B1210022). Carbonyl sulfide (B99878) (COS) has been investigated as a milder alternative for the synthesis of asymmetric ureas, reacting with a highly nucleophilic amine to form a thiocarbamate intermediate that can then react with a less nucleophilic amine. organic-chemistry.org Investigating the reactivity of dicyclohexylamine and methylamine with such reagents could lead to a scalable and safer synthesis.

Furthermore, catalytic methods are an attractive area for future development. While catalysis of urea synthesis often focuses on less hindered substrates, the development of catalysts that can accommodate bulky reactants is a significant goal. This could involve designing N-heterocyclic carbene (NHC) or metal-based catalysts with tailored steric and electronic properties to facilitate the coupling of dicyclohexylamine with a methyl isocyanate precursor or equivalent. chemrxiv.org

Interactive Table: Potential Novel Synthetic Approaches for this compound

Synthetic ApproachKey Reagents/CatalystsPotential Advantages
Hypervalent Iodine-Mediated CouplingPhI(OAc)₂, Dicyclohexylamine, Methylamine sourceMild, metal-free conditions.
Carbonyl Sulfide (COS) as a C1 SourceCOS, Dicyclohexylamine, MethylamineAvoids toxic phosgene; potential for high selectivity.
Catalytic Dehydrogenative CouplingManganese or Ruthenium pincer complexes, Methanol, DicyclohexylamineAtom-economical, produces H₂ as the main byproduct. chemrxiv.org
Isopropenyl Carbamate (B1207046) ChemistryIsopropenyl carbamate precursorsIrreversible reaction, high purity of products. nih.govmdpi.com

Potential Contributions to Advanced Materials Science and Catalysis

The unique structural features of this compound suggest several potential applications in materials science and catalysis, which are largely unexplored.

In materials science, the concept of "hindered urea bonds" (HUBs) is being leveraged to create dynamic and self-healing polymers. nih.govuu.nl The reversible nature of sterically strained urea bonds allows for the dissociation and reformation of crosslinks in a polymer network, enabling repair upon thermal treatment. uu.nl Given the significant steric bulk of the dicyclohexyl groups, this compound could be a valuable building block for creating such materials. Incorporating this molecule into a polymer backbone could lead to materials with tunable mechanical properties and intrinsic self-healing capabilities. acs.org

The dicyclohexylurea moiety is also known for its ability to form robust hydrogen-bonded networks, which can act as organogelators or be used in the design of supramolecular polymers. cymitquimica.com While the trisubstituted nature of this compound may alter this behavior, its potential to form well-defined, albeit different, supramolecular structures remains a compelling avenue for research. These structures could find applications in areas such as responsive coatings and drug delivery systems.

In catalysis, urea derivatives are increasingly being used as organocatalysts, often activating substrates through hydrogen bonding. researchgate.net The N-H group of this compound, positioned within a sterically defined pocket, could offer unique selectivity in certain catalytic transformations. Furthermore, substituted ureas can act as ligands for metal catalysts. The combination of a hard urea oxygen donor and a sterically demanding framework could lead to catalysts with novel reactivity and selectivity. Research into its coordination chemistry with various transition metals is a necessary first step in this direction. researchgate.net

Interdisciplinary Research Opportunities in Organic and Inorganic Chemistry

The study of this compound offers a rich platform for interdisciplinary research, bridging the gap between organic and inorganic chemistry.

A key area for collaboration lies in the development of novel metal-urea complexes for catalysis. Organic chemists can focus on the synthesis of this compound and its derivatives with modified electronic and steric properties. Inorganic chemists can then investigate the coordination of these ligands to various metal centers, characterizing the resulting complexes using techniques like X-ray crystallography and various spectroscopic methods. The catalytic activity of these new complexes can then be tested in a range of organic transformations, with the potential to discover catalysts with unique selectivity imparted by the sterically hindered urea ligand. researchgate.net

Another interdisciplinary frontier is the use of this compound in the synthesis of advanced inorganic materials. Substituted ureas can act as structure-directing agents or precursors in the formation of metal oxides or other inorganic nanostructures. acs.org For example, the thermal decomposition of a metal complex containing this compound as a ligand could be a route to well-defined metal oxide nanoparticles with controlled size and morphology. This approach combines the synthetic versatility of organic chemistry with the material properties of inorganic compounds.

Furthermore, the study of its self-assembly and interaction with anions and other small molecules falls at the interface of organic supramolecular chemistry and inorganic coordination chemistry. The ability of the urea moiety to bind anions through hydrogen bonding is well-established. Investigating how the steric environment of this compound modulates this binding could lead to the development of selective sensors for specific anions, a field of significant interest in environmental and analytical chemistry.

Q & A

Q. What are the common synthetic routes for preparing N,N-Dicyclohexyl-N'-methylurea, and what reaction conditions optimize yield?

Methodological Answer: The synthesis typically involves coupling cyclohexylamine derivatives with methyl-substituted urea precursors. A common approach uses carbodiimide-based coupling agents (e.g., dicyclohexylcarbodiimide, DCC) to facilitate urea bond formation. For example:

  • Reagents : Methyl isocyanate and N,N-dicyclohexylamine in anhydrous dichloromethane or dimethylformamide (DMF) .
  • Conditions : Stirring under nitrogen at 0–25°C for 12–24 hours, followed by purification via recrystallization (e.g., using ethanol/water mixtures) .
  • Yield Optimization : Excess methylating agents and controlled pH (neutral to slightly basic) improve reaction efficiency.

Q. How is the molecular structure of this compound characterized using spectroscopic and crystallographic methods?

Methodological Answer:

  • Spectroscopy :
    • ¹H/¹³C NMR : Peaks for cyclohexyl protons (δ 1.0–2.5 ppm) and urea carbonyl (C=O, ~160 ppm) confirm connectivity .
    • IR : Stretching vibrations for C=O (~1640–1680 cm⁻¹) and N–H (~3300 cm⁻¹) validate the urea backbone .
  • Crystallography : Single-crystal X-ray diffraction (SCXRD) reveals bond lengths (e.g., C=O: ~1.23 Å) and torsional angles. For analogs, monoclinic systems (space group C2/c) with hydrogen-bonded dimers are common .

Advanced Research Questions

Q. What role do hydrogen-bonding interactions play in the crystal packing of this compound derivatives, and how do they influence physicochemical properties?

Methodological Answer:

  • Hydrogen Bonding : Urea’s N–H groups form intermolecular bonds with carbonyl oxygens, creating R₂²(8) ring motifs. For example, in N,N′-Dicyclohexyl-N′′-(3-fluorobenzoyl) derivatives, O⋯H–N distances of ~2.8 Å stabilize crystal lattices .
  • Impact on Properties : Enhanced thermal stability (melting points >200°C) and reduced solubility in polar solvents correlate with dense H-bond networks .

Q. How does the steric hindrance from cyclohexyl groups affect the reactivity and biological activity of this compound compared to less substituted urea derivatives?

Methodological Answer:

  • Reactivity : Bulky cyclohexyl groups hinder nucleophilic attack on the urea carbonyl, slowing hydrolysis. Kinetic studies in acidic/basic media (e.g., HPLC monitoring) quantify degradation rates .
  • Biological Activity : Steric shielding reduces binding to flat enzymatic pockets but enhances selectivity for hydrophobic targets. Comparative IC₅₀ assays (e.g., vs. N,N-dimethyl analogs) show reduced enzyme inhibition potency but improved membrane permeability .

Q. What computational modeling approaches are employed to predict the interaction mechanisms between this compound and biological targets like enzymes?

Methodological Answer:

  • Docking Simulations : AutoDock Vina or Schrödinger Suite models ligand-enzyme interactions. The compound’s cyclohexyl groups occupy hydrophobic subpockets in targets like cytochrome P450 .
  • MD Simulations : GROMACS/AMBER trajectories (100 ns) assess binding stability. Key metrics include RMSD (<2 Å) and hydrogen bond occupancy (>50%) .

Q. How do electronic effects from substituents (e.g., methyl vs. phenyl) modulate the hydrogen-bonding capacity and supramolecular assembly of this compound?

Methodological Answer:

  • Electronic Analysis : DFT calculations (B3LYP/6-311+G**) compare charge distribution. Methyl groups donate electron density to the urea core, weakening H-bond strength vs. electron-withdrawing substituents (e.g., fluoro) .
  • Supramolecular Trends : SCXRD data for analogs show methyl-substituted derivatives form looser packing (lower density: ~1.20 Mg/m³) than halogenated analogs .

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